1-Bromo-4-nitro-2-{[3-(trifluoromethyl)benzyl]oxy}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-nitro-2-{[3-(trifluoromethyl)benzyl]oxy}benzene is a chemical compound that belongs to the class of nitroaromatic compounds. This compound is widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-nitro-2-{[3-(trifluoromethyl)benzyl]oxy}benzene is not well understood. However, it is believed that this compound acts as an electron acceptor due to the presence of the nitro group. This property makes it an excellent candidate for use in various organic reactions.
Biochemical and Physiological Effects:
1-Bromo-4-nitro-2-{[3-(trifluoromethyl)benzyl]oxy}benzene has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause harm if ingested or inhaled. Therefore, it should be handled with care in a laboratory setting.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 1-Bromo-4-nitro-2-{[3-(trifluoromethyl)benzyl]oxy}benzene in lab experiments is its unique properties, which make it an excellent candidate for use in various organic reactions. However, its toxicity and potential harm to human health are significant limitations that must be considered when working with this compound.
Zukünftige Richtungen
There are several future directions for research on 1-Bromo-4-nitro-2-{[3-(trifluoromethyl)benzyl]oxy}benzene. Some of these directions include:
1. Further studies on the mechanism of action of this compound to better understand its properties and potential applications.
2. Development of new synthetic methods for the production of 1-Bromo-4-nitro-2-{[3-(trifluoromethyl)benzyl]oxy}benzene to improve its efficiency and reduce costs.
3. Investigation of the potential use of this compound in the development of new drugs or therapeutic agents.
4. Exploration of the use of 1-Bromo-4-nitro-2-{[3-(trifluoromethyl)benzyl]oxy}benzene in the field of materials science to develop new materials with unique properties.
Conclusion:
In conclusion, 1-Bromo-4-nitro-2-{[3-(trifluoromethyl)benzyl]oxy}benzene is a unique chemical compound that has a wide range of potential applications in various fields of scientific research. Its unique properties make it an excellent candidate for use in organic synthesis and other chemical reactions. However, its toxicity and potential harm to human health must be considered when working with this compound. Further research is needed to better understand its mechanism of action and potential applications in the future.
Synthesemethoden
The synthesis of 1-Bromo-4-nitro-2-{[3-(trifluoromethyl)benzyl]oxy}benzene is a multi-step process that involves the reaction of various chemical reagents. The most common method for synthesizing this compound is through the reaction of 1-bromo-4-nitro-2-iodobenzene with 3-(trifluoromethyl)benzyl alcohol in the presence of a base such as potassium carbonate. The reaction is then followed by the addition of a palladium catalyst to form the final product.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-nitro-2-{[3-(trifluoromethyl)benzyl]oxy}benzene has a wide range of scientific research applications. One of the most significant applications is in the field of organic synthesis. This compound is used as a building block in the synthesis of various organic molecules. It is also used as a reagent in the synthesis of other chemical compounds.
Eigenschaften
Molekularformel |
C14H9BrF3NO3 |
---|---|
Molekulargewicht |
376.12 g/mol |
IUPAC-Name |
1-bromo-4-nitro-2-[[3-(trifluoromethyl)phenyl]methoxy]benzene |
InChI |
InChI=1S/C14H9BrF3NO3/c15-12-5-4-11(19(20)21)7-13(12)22-8-9-2-1-3-10(6-9)14(16,17)18/h1-7H,8H2 |
InChI-Schlüssel |
HGJOAXYBRAASFH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=C(C=CC(=C2)[N+](=O)[O-])Br |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=C(C=CC(=C2)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.